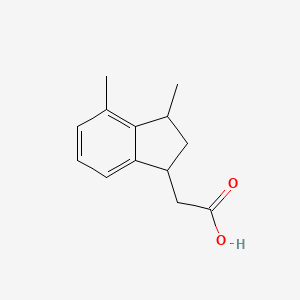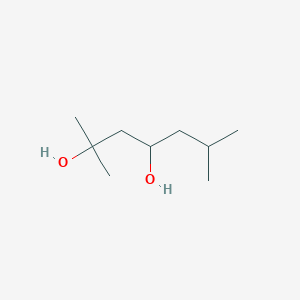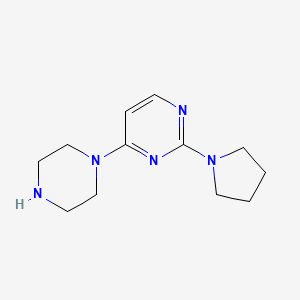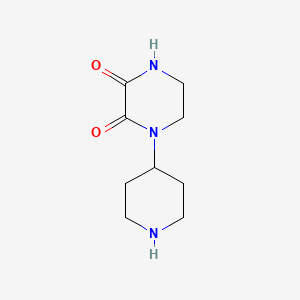
1-(Piperidin-4-yl)piperazine-2,3-dione
Descripción general
Descripción
This compound is a semi-flexible linker useful for PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of PROTACs may impact degradation kinetics as well as ADMET properties .
Molecular Structure Analysis
The molecular structure of “1-(Piperidin-4-yl)piperazine-2,3-dione” is represented by the linear formula: C9H15O2N3 . The SMILES string representation is O=C (C1=O)NCCN1C2CCNCC2 .Physical and Chemical Properties Analysis
The compound is a solid . The CAS Number is 1446407-30-2 . The MDL number is MFCD29045994 .Aplicaciones Científicas De Investigación
Anti-mycobacterial Activity
Piperazine derivatives, including 1-(Piperidin-4-yl)piperazine-2,3-dione, have been investigated for their anti-mycobacterial properties. Research highlights the utility of piperazine as a core structure in developing potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the significance of piperazine derivatives in addressing tuberculosis challenges (Girase et al., 2020).
Broad Therapeutic Potential
Piperazine is integral to the rational design of various therapeutic agents, encompassing antipsychotic, antidepressant, anticancer, and anti-inflammatory drugs, among others. The flexibility of the piperazine ring allows for modifications that can lead to significant differences in medicinal potential. This versatility positions piperazine as a valuable building block in drug discovery (Rathi et al., 2016).
Role in Psychotic and Mood Disorders
Specific piperazine derivatives, such as those found in Lurasidone, demonstrate efficacy in treating psychotic and mood disorders. These compounds offer a promising safety profile, with low risk for metabolic side effects, although further long-term studies are needed (Pompili et al., 2018).
Pharmacological Activities of Piperazine Analogues
Piperazine and its analogues exhibit a wide range of pharmacological activities. These compounds have been studied for their potential in treating cardiovascular diseases, local anesthetic properties, antiarrhythmic effects, and actions on the central nervous system. Such research underscores the broad applicability and promise of piperazine derivatives in developing new medications for various health conditions (Khaiitova et al., 2022).
Dipeptidyl Peptidase IV Inhibitors
Piperazine derivatives have also been explored as dipeptidyl peptidase IV (DPP IV) inhibitors, a target for type 2 diabetes mellitus treatment. This highlights the potential of piperazine-based compounds in contributing to diabetes management (Mendieta et al., 2011).
Propiedades
IUPAC Name |
1-piperidin-4-ylpiperazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c13-8-9(14)12(6-5-11-8)7-1-3-10-4-2-7/h7,10H,1-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBUFAGZUZGTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


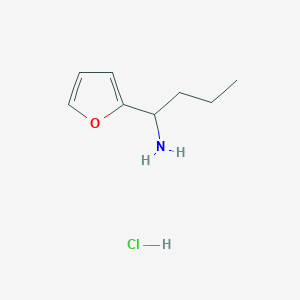
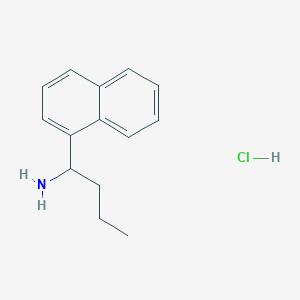
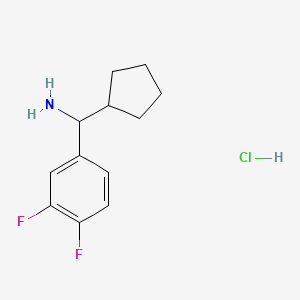
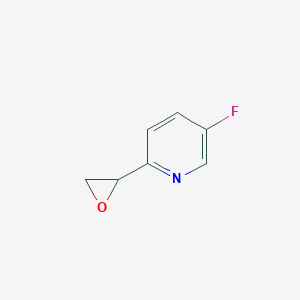

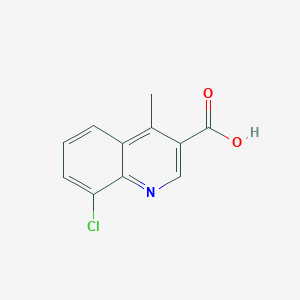
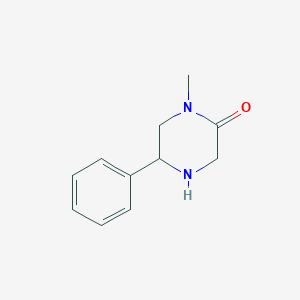
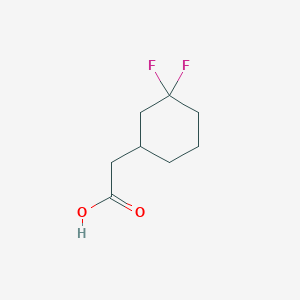
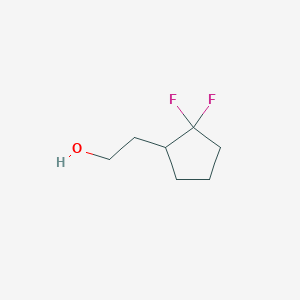
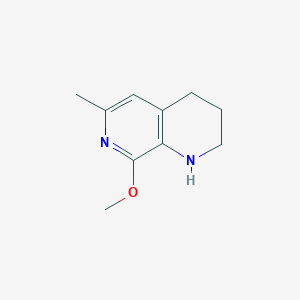
![[1,2,4]Triazolo[1,5-a]pyridin-6-ol](/img/structure/B1457636.png)
